



Application Note & Protocols: Purification of ICG-SH Labeled Proteins and Antibodies

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Compound of Interest		
Compound Name:	lcg-SH	
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Audience: Researchers, scientists, and drug development professionals.

Introduction Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in biomedical imaging due to its deep tissue penetration and low autofluorescence in biological tissues. When coupled with targeting biomolecules like proteins and antibodies, ICG enables highly specific in vivo imaging for research, diagnostics, and therapeutic applications. The labeling process typically involves the reaction of a thiol-reactive ICG derivative (e.g., ICG-maleimide) with free sulfhydryl (-SH) groups on the protein or antibody.

Following the conjugation reaction, a heterogeneous mixture containing the desired labeled protein, unreacted dye, and potentially aggregated or denatured protein is formed. The removal of these impurities is critical, as excess free dye can lead to high background signals and nonspecific binding, while protein aggregates can alter biological activity and cause immunogenic responses. This document provides detailed protocols for the purification of **ICG-SH** labeled proteins and antibodies, along with methods for their characterization and quality control.

Principle of Thiol-Reactive ICG Labeling

The conjugation of ICG to proteins and antibodies via sulfhydryl groups is a common and specific labeling strategy. This method targets the thiol group of cysteine residues. The most prevalent reaction involves a maleimide-functionalized ICG dye reacting with the protein's thiol group through a Michael addition mechanism.[1] This forms a stable thioether bond, covalently



linking the dye to the protein.[2][3] The reaction is highly selective for thiols at a neutral pH range (6.5-7.5).[2][4]

Antibodies (like IgG) have inter-chain disulfide bonds that can be selectively reduced to generate free thiols, providing sites for labeling without significantly affecting the antigen-binding region.[3]

Experimental Protocols

Protocol 1: ICG-Maleimide Labeling of Proteins and Antibodies

This protocol details the covalent attachment of an ICG-maleimide dye to sulfhydryl groups on a protein or antibody.

1.1 Materials

- Protein/Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, pH 7.0-7.5)[3][5]
- ICG-maleimide dye
- Anhydrous Dimethyl Sulfoxide (DMSO)[2]
- Reducing agent (e.g., TCEP, DTT) (Optional, for reducing disulfide bonds)[3]
- Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)
- Reaction tubes (protected from light)

1.2 Protein Preparation

- If the protein/antibody is in a buffer containing primary amines (like Tris) or preservatives with thiol groups, it must be exchanged into a suitable reaction buffer (e.g., PBS, pH 7.0-7.5). This can be done using dialysis or desalting columns.
- Ensure the final protein concentration is between 1-10 mg/mL for efficient labeling.[4]



- 1.3 Reduction of Disulfide Bonds (Optional) This step is for proteins/antibodies where internal disulfide bonds need to be reduced to generate free thiols.
- Dissolve the protein/antibody in a degassed buffer.[3]
- Add a 10- to 20-fold molar excess of a reducing agent like TCEP.
- Incubate for 30-60 minutes at room temperature.
- Remove the excess reducing agent immediately before labeling using a desalting spin column.

1.4 Labeling Reaction

- Allow the vial of ICG-maleimide to warm to room temperature.
- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[2] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[2]
- While gently stirring the protein solution, add the ICG-maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[2]
- Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[2][3]

Protocol 2: Purification of ICG-Labeled Conjugates

After the labeling reaction, it is crucial to separate the ICG-protein conjugate from unreacted free dye. Below are three common methods for purification.

2.1 Method A: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on size. The larger ICG-protein conjugates will elute first, while the smaller, unbound ICG dye molecules are retained longer in the column.[6][7]

• Column Preparation: Select a desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your protein.[8] Equilibrate the column with at least five column volumes of the desired storage buffer (e.g., PBS).

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- Sample Loading: Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.
- Elution: Begin eluting with the storage buffer. The labeled protein will be in the first colored fraction to elute. The free dye will elute later as a separate, more slowly moving band.
- Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and
 ~780 nm (for ICG dye) to identify the fractions containing the purified conjugate.
- Pooling: Pool the fractions that contain a high ratio of A780/A280.

2.2 Method B: Dialysis

Dialysis removes small molecules from a solution by diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[9][10]

- Membrane Preparation: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10-20 kDa MWCO for an antibody).
 Prepare the membrane according to the manufacturer's instructions.
- Sample Loading: Transfer the labeling reaction mixture into the dialysis tubing or cassette.
- Dialysis: Place the sealed tubing/cassette in a large volume of storage buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[10]
- Buffer Exchange: Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the free dye.[9]
- Sample Recovery: Recover the purified conjugate from the dialysis tubing/cassette.

2.3 Method C: Tangential Flow Filtration (TFF)

TFF is an efficient method for concentrating and desalting larger sample volumes.[11][12] The solution is passed tangentially across a membrane, where smaller molecules (like free dye) pass through (permeate), and larger molecules (the conjugate) are retained (retentate).[12][13]

• System Setup: Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody). Assemble and flush the TFF system with purification buffer according to the



manufacturer's protocol.

- Concentration: Load the reaction mixture into the system and concentrate the sample to a smaller volume. The free dye will be partially removed in the permeate.
- Diafiltration: Add fresh purification buffer to the retentate at the same rate that permeate is being removed. This "washes" the remaining free dye out of the sample. Perform diafiltration with at least 5-10 volumes of buffer.
- Final Concentration & Recovery: Concentrate the washed retentate to the desired final volume and recover the purified ICG-protein conjugate.

Data Presentation

Table 1: Recommended Parameters for ICG-Maleimide Labeling

Parameter	Recommended Value	Rationale
Protein Concentration	1 - 10 mg/mL[3][5]	Ensures efficient reaction kinetics.
Reaction Buffer	PBS, HEPES (pH 7.0 - 7.5)[3]	Optimal pH for thiol-maleimide reaction; avoids primary amines.
Dye:Protein Molar Ratio	10:1 to 20:1[2]	Provides sufficient excess of dye to drive the reaction forward.

| Reaction Time | 2 hours at RT or overnight at 4°C[2][3] | Allows for completion of the conjugation reaction. |

Table 2: Comparison of Purification Methods



Method	Typical Protein Recovery	Purity	Speed	Scalability
Size Exclusion Chromatograp hy	>90%	High	Fast (<1 hour)	Low to Medium
Dialysis	>95%	High	Slow (24-48 hours)	High

| Tangential Flow Filtration | >95% | High | Moderate (1-3 hours) | Very High |

Protocol 3: Characterization and Quality Control

After purification, it is essential to characterize the conjugate to ensure it meets the required specifications.

3.1 Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[14] It is determined using UV-Vis spectrophotometry.

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for ICG (~780 nm, Amax).[14][15]
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
 - Protein Conc. (M) = [A280 (Amax × CF)] / ε protein
 - CF (Correction Factor) = Absorbance of the free dye at 280 nm / Absorbance of the free dye at its λmax. For ICG, this is typically ~0.08.
 - ε_protein = Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 [15]
- Calculate the dye concentration.
 - Dye Conc. (M) = Amax / ε dye



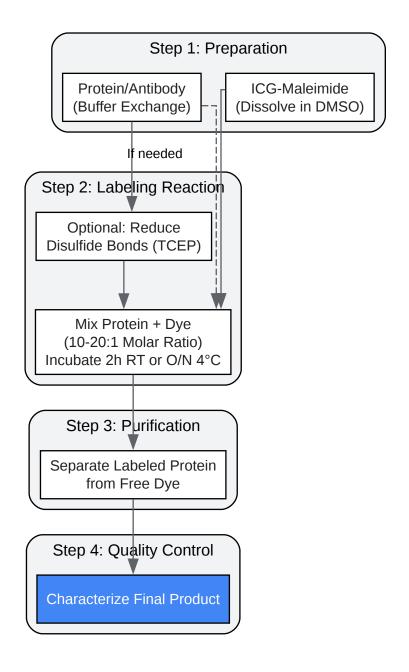
- ϵ dye = Molar extinction coefficient of ICG at its λ max (~223,000 M⁻¹cm⁻¹).
- Calculate the DOL.
 - DOL = Dye Concentration / Protein Concentration

An ideal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching or loss of biological activity.[15][16]

- 3.2 Purity and Integrity Assessment
- SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Visualize the protein by Coomassie staining and the ICG fluorescence using an appropriate NIR imaging system to confirm that the fluorescence co-localizes with the protein band.
- SEC-HPLC: High-performance liquid chromatography can be used to assess the purity and detect the presence of aggregates or fragments.[7][17] The conjugate should appear as a single, sharp peak.
- 3.3 Functional Analysis For antibodies, it is critical to confirm that the labeling process has not compromised their binding affinity.
- ELISA or Flow Cytometry: Perform a binding assay to compare the immunoreactivity of the ICG-labeled antibody to that of the unlabeled antibody.[18][19] The binding curves should be comparable.

Visualizations

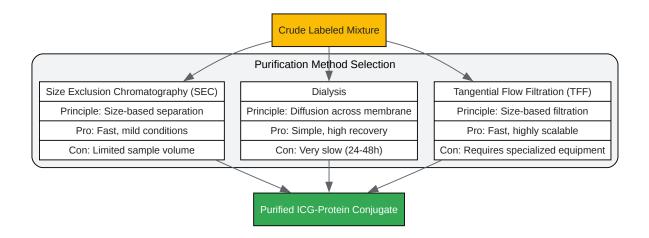


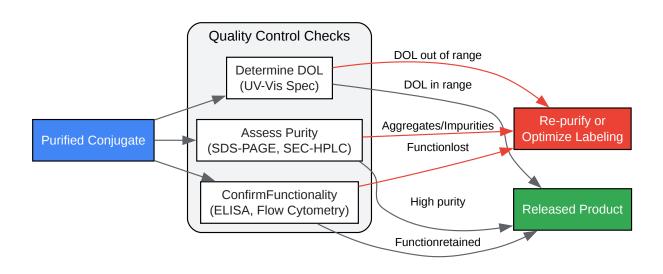


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Caption: Workflow for ICG-SH protein labeling and purification.







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References

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- 1. bachem.com [bachem.com]
- 2. Protocol: Maleimide Labeling of Protein Thiols Biotium [biotium.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. hk.lumiprobe.com [hk.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Size Exclusion Chromatography for Antibody Aggregation Analysis Creative Biolabs [creative-biolabs.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dialysis (chemistry) Wikipedia [en.wikipedia.org]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific US [thermofisher.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. repligen.com [repligen.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. High resolution separation of recombinant monoclonal antibodies by size-exclusion ultrahigh performance liquid chromatography (SE-UHPLC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality control test for immunoreactivity of radiolabeled antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody Labeling Methods, Techniques & Quality Control | Danaher Life Sciences [lifesciences.danaher.com]
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